molecular formula C19H12N2O4 B2885011 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-09-0

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2885011
CAS RN: 955753-09-0
M. Wt: 332.315
InChI Key: OPVCNPIZVOAZOS-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The synthesis of this compound is achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .


Chemical Reactions Analysis

This compound has been used in the functionalization of inert nonreactive C-H Bonds . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity . One approach to help provide regiocontrol is the use of groups that can direct the reaction to occur at a specific C-H bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogues have been synthesized for various chemical studies, such as examining their potential as directing groups for metal-catalyzed C-H bond functionalization reactions. This highlights the compound's utility in facilitating specific types of chemical reactions due to its N,O-bidentate directing group properties (Hamad H. Al Mamari & Ahmed Al Sheidi, 2020).

Biological Activities and Applications

  • Research into analogues of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide has explored their potential pharmacological effects. For instance, studies on derivatives of this compound have investigated their antihyperlipidemic effects on hyperlipidemic rats, demonstrating significant potential for treating disorders related to high lipid levels in the bloodstream (G. Shattat et al., 2013).

Antimicrobial and Antitumor Potential

  • Novel anthraquinone derivatives incorporating pyrazole moieties, related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide, have shown promising antimicrobial activities. Such studies suggest the compound's derivatives could be useful in developing new antimicrobial agents (M. Gouda et al., 2010).

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c1-10-9-15(21-25-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVCNPIZVOAZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide

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